1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is an organic compound with a unique structure that includes a trifluoromethyl group attached to an ethanone backbone, along with an amino-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-amino-4-pyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2-amine: This compound has a similar pyridine structure but lacks the trifluoromethyl group.
2-Amino-4-methylpyridine: Another similar compound with an amino group attached to the pyridine ring.
Uniqueness
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Biological Activity
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 1060801-36-6 |
Molecular Formula | C7H5F3N2O |
Molecular Weight | 190.12 g/mol |
IUPAC Name | 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI Key | IWTVLAQSVHHMKI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-pyridine with trifluoroacetic anhydride under controlled conditions. This process is often conducted in an inert atmosphere to minimize side reactions. The final product can be purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The trifluoromethyl group enhances the compound's binding affinity to enzyme active sites, effectively blocking substrate access and inhibiting catalytic activity. This mechanism is critical for its potential therapeutic applications in treating various diseases .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : Notably, it has been shown to inhibit MSK1 (Mitogen and Stress-activated Protein Kinase 1), which is implicated in inflammatory diseases. In a study, it demonstrated over 30% inhibition at a concentration of 10 µM .
- Antitumor Properties : The compound has been evaluated for its antitumor potential. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by targeting kinase pathways involved in tumor growth and proliferation .
Case Studies
Several studies have explored the biological effects of related pyridine derivatives:
- MSK1 Inhibition Study : A series of compounds similar to this compound were tested for their inhibitory effects on MSK1. The most potent derivative showed an IC50 value of 17.9 ± 3.9 µM .
- Antitumor Activity : Research on pyridine-based compounds has demonstrated their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. Compounds with similar structures have shown promising results against melanoma and other cancers .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison can be made with other pyridine derivatives:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
4-Methylpyridin-2-amine | Moderate | Weak enzyme inhibition |
3-(Trifluoromethyl)isonicotinaldehyde | High | Moderate anticancer activity |
Piritrexim | Low | Strong DHFR inhibition |
Properties
CAS No. |
1060801-36-6 |
---|---|
Molecular Formula |
C7H5F3N2O |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3H,(H2,11,12) |
InChI Key |
IWTVLAQSVHHMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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